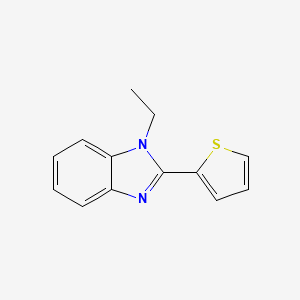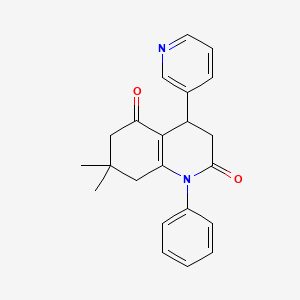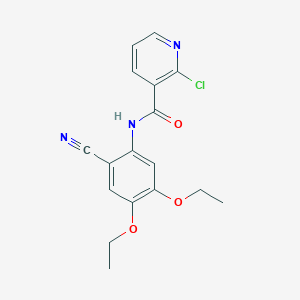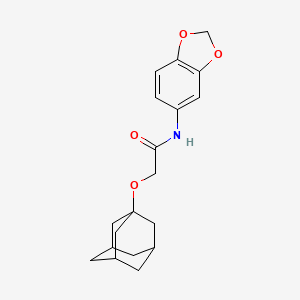![molecular formula C25H23N5O3S B11494505 (4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone](/img/structure/B11494505.png)
(4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE is a complex organic compound that features a triazole ring, a nitrobenzoyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl group. The nitrobenzoyl group is then attached, and finally, the pyridine moiety is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring and pyridine moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzoyl group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
- 2-{[4-(4-TERT-BUTYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Uniqueness
2-(4-{[5-(4-TERT-BUTYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROBENZOYL)PYRIDINE is unique due to its combination of a triazole ring, nitrobenzoyl group, and pyridine moiety This structure provides it with distinct chemical and biological properties that are not found in similar compounds
Properties
Molecular Formula |
C25H23N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[4-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrophenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C25H23N5O3S/c1-25(2,3)18-11-8-16(9-12-18)23-27-28-24(29(23)4)34-21-13-10-17(15-20(21)30(32)33)22(31)19-7-5-6-14-26-19/h5-15H,1-4H3 |
InChI Key |
VUGKRRKDUBDMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SC3=C(C=C(C=C3)C(=O)C4=CC=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11494424.png)
![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-](/img/structure/B11494429.png)
![2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
![2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11494448.png)
![N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide](/img/structure/B11494459.png)

![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494479.png)


![{[6-Amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11494485.png)
![4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B11494486.png)
![2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11494494.png)
![5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494502.png)

